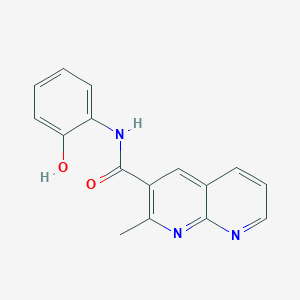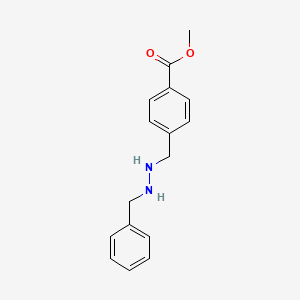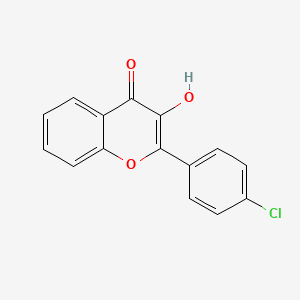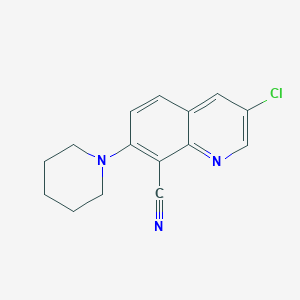
1,8-Naphthyridine-3-carboxamide, N-(2-hydroxyphenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyaniline with 2-methyl-1,8-naphthyridine-3-carboxylic acid under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be common to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the naphthyridine core can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the naphthyridine core.
2-methyl-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the hydroxyphenyl group.
Uniqueness
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide is unique due to the combination of the hydroxyphenyl group and the naphthyridine core, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with various biological targets more effectively than its simpler counterparts.
属性
CAS 编号 |
112697-68-4 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-10-12(9-11-5-4-8-17-15(11)18-10)16(21)19-13-6-2-3-7-14(13)20/h2-9,20H,1H3,(H,19,21) |
InChI 键 |
JALLMFCFQNXBQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)






![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)

![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


